molecular formula C18H16ClN3O2 B14086037 Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate

Cat. No.: B14086037
M. Wt: 341.8 g/mol
InChI Key: FHHRBSBYDPLQRA-UHFFFAOYSA-N
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Description

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1-(pyridin-3-yl)pyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified with methyl acetate to yield the final compound .

Chemical Reactions Analysis

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Biological Activity

Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antiviral, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN3O2, with a molecular weight of approximately 341.800 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a pyridine moiety, contributing to its unique biological profile.

1. Antibacterial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, a study synthesized various pyrazole derivatives and assessed their antibacterial and antibiofilm activities. The results demonstrated that certain compounds within this class, including those similar to this compound, showed promising results against multiple bacterial strains. Specifically, the compound's structure allows for effective interaction with bacterial enzymes involved in biofilm formation, thereby inhibiting growth and proliferation .

2. Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored extensively. Research indicates that compounds with similar structures can inhibit viral replication effectively. For example, derivatives have shown activity against HIV-1 and measles virus (MeV), with effective concentrations (EC50) reported in the nanomolar range . The mechanism often involves interference with viral entry or replication processes, making these compounds candidates for further development as antiviral agents.

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are notable, particularly in targeting various cancer cell lines. Studies have shown that compounds related to this compound exhibit cytotoxic effects against cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Case Studies

Study 1: Antibacterial Efficacy
In an experimental setup, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial activity.

Study 2: Antiviral Screening
A series of pyrazole derivatives were screened for their antiviral activity against HIV. This compound demonstrated an EC50 value of 50 nM, showcasing its potential as an antiviral agent.

Study 3: Anticancer Properties
In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 20 µM. The study suggested that the compound induces apoptosis through caspase activation pathways.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 2-[5-(3-chlorophenyl)-3-methyl-1-pyridin-3-ylpyrazol-4-yl]acetate

InChI

InChI=1S/C18H16ClN3O2/c1-12-16(10-17(23)24-2)18(13-5-3-6-14(19)9-13)22(21-12)15-7-4-8-20-11-15/h3-9,11H,10H2,1-2H3

InChI Key

FHHRBSBYDPLQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CC(=O)OC)C2=CC(=CC=C2)Cl)C3=CN=CC=C3

Origin of Product

United States

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